3-[2-(3-aminopropyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propan-1-amine
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Overview
Description
3-[2-(3-aminopropyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propan-1-amine is a complex heterocyclic compound that features both thiazole and benzothiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-aminopropyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propan-1-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 1H-benzimidazole-2-thione with 1,3-dibromopropane in the presence of a base such as triethylamine . This reaction forms the thiazole ring, which is then further functionalized to introduce the aminopropyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-aminopropyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3-[2-(3-aminopropyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-[2-(3-aminopropyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds also contain a thiazole ring and exhibit similar biological activities.
Imidazo[2,1-b][1,3]thiazines: These compounds share structural similarities and are studied for their pharmacological properties.
Uniqueness
3-[2-(3-aminopropyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propan-1-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its dual thiazole-benzothiazole structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-[2-(3-aminopropyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S2/c15-5-1-3-13-17-9-7-12-10(8-11(9)19-13)18-14(20-12)4-2-6-16/h7-8H,1-6,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOLUILGCXAJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1SC(=N3)CCCN)SC(=N2)CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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